molecular formula C25H26N6O6 B560508 4-((4-((2,5-Dimethoxy-4-((4-nitrophenyl)diazenyl)phenyl)diazenyl)phenyl)(methyl)amino)butanoic acid

4-((4-((2,5-Dimethoxy-4-((4-nitrophenyl)diazenyl)phenyl)diazenyl)phenyl)(methyl)amino)butanoic acid

Cat. No.: B560508
M. Wt: 506.5 g/mol
InChI Key: UDGUGZTYGWUUSG-UHFFFAOYSA-N
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Description

4-[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenylamino]butyric acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple azo groups and a butyric acid moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenylamino]butyric acid typically involves a multi-step process The initial step often includes the formation of the azo groups through diazotization reactions, followed by coupling with appropriate aromatic compounds

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing advanced reactors and precise control of reaction parameters to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenylamino]butyric acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving the nitro groups.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction, are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

4-[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenylamino]butyric acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo group chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenylamino]butyric acid involves its interaction with specific molecular targets and pathways. The azo groups can undergo reduction to form active intermediates, which may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenylamino]butyric acid is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds with different substituents, such as amino or chloro groups, which may exhibit different properties and applications.

Properties

IUPAC Name

4-[4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O6/c1-30(14-4-5-25(32)33)19-10-6-17(7-11-19)26-28-21-15-24(37-3)22(16-23(21)36-2)29-27-18-8-12-20(13-9-18)31(34)35/h6-13,15-16H,4-5,14H2,1-3H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGUGZTYGWUUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2OC)N=NC3=CC=C(C=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-((2,5-Dimethoxy-4-((4-nitrophenyl)diazenyl)phenyl)diazenyl)phenyl)(methyl)amino)butanoic acid
Reactant of Route 2
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4-((4-((2,5-Dimethoxy-4-((4-nitrophenyl)diazenyl)phenyl)diazenyl)phenyl)(methyl)amino)butanoic acid
Reactant of Route 3
Reactant of Route 3
4-((4-((2,5-Dimethoxy-4-((4-nitrophenyl)diazenyl)phenyl)diazenyl)phenyl)(methyl)amino)butanoic acid
Reactant of Route 4
4-((4-((2,5-Dimethoxy-4-((4-nitrophenyl)diazenyl)phenyl)diazenyl)phenyl)(methyl)amino)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-((4-((2,5-Dimethoxy-4-((4-nitrophenyl)diazenyl)phenyl)diazenyl)phenyl)(methyl)amino)butanoic acid
Reactant of Route 6
Reactant of Route 6
4-((4-((2,5-Dimethoxy-4-((4-nitrophenyl)diazenyl)phenyl)diazenyl)phenyl)(methyl)amino)butanoic acid

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